Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate
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Overview
Description
Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate typically involves the reaction of benzofuran-2-carboxylic acid with ethyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A precursor in the synthesis of Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate.
Ethyl benzofuran-2-carboxylate: Another benzofuran derivative with similar structural features.
Hydrazinecarboxylate derivatives:
Uniqueness
Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate is unique due to its specific combination of the benzofuran and hydrazinecarboxylate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
78620-34-5 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl N-(1-benzofuran-2-carbonylamino)carbamate |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)14-13-11(15)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
XFXBIHJASCXVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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